Phosmet oxon

Beschreibung

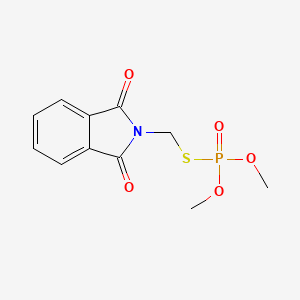

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMXOWRVWRNPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042286 | |

| Record name | Phosmetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3735-33-9 | |

| Record name | Phosmet oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosmet oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosmetoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSMET OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Phosmet Oxon

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosmet oxon, the active metabolite of the organophosphate insecticide phosmet, exerts its neurotoxic effects through the potent and irreversible inhibition of acetylcholinesterase (AChE). This guide delineates the core mechanism of this inhibition, providing a detailed examination of the molecular interactions, kinetic parameters, and downstream physiological consequences. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex pathways, this document serves as a comprehensive resource for professionals engaged in neurotoxicology, pharmacology, and the development of novel therapeutics and antidotes.

Introduction: The Role of Acetylcholinesterase and the Threat of Organophosphate Inhibition

Acetylcholinesterase is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate at cholinergic synapses. This enzymatic degradation terminates the nerve impulse, allowing for precise control of neurotransmission. Organophosphorus compounds, a class of chemicals widely used as pesticides and developed as nerve agents, are potent inhibitors of AChE. Their primary mechanism of toxicity lies in the irreversible inactivation of this enzyme, leading to an accumulation of ACh in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors, resulting in a state known as cholinergic crisis. This compound is the biologically active form of the insecticide phosmet, which undergoes metabolic activation in vivo.

The Molecular Mechanism of this compound Inhibition

The inhibition of acetylcholinesterase by this compound is a multi-step process involving the formation of a covalent bond between the phosphorus atom of the inhibitor and a critical serine residue within the enzyme's active site.

Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge and is comprised of a catalytic triad (Ser203, His447, and Glu334 in human AChE) and an anionic subsite. The anionic subsite is responsible for binding the quaternary ammonium group of acetylcholine, while the esteratic site, containing the catalytic triad, is where the hydrolysis of the ester bond occurs.

The Phosphorylation Process

This compound, as an organophosphate, acts as a substrate mimic for acetylcholine. The inhibition mechanism proceeds as follows:

-

Binding: this compound enters the active site gorge of AChE and binds to the active site.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser203) performs a nucleophilic attack on the electrophilic phosphorus atom of this compound.

-

Phosphorylation: This attack results in the formation of a stable, covalent phosphoserine bond, while the leaving group of the this compound molecule is released.

-

Irreversible Inhibition: The resulting phosphorylated enzyme is catalytically inactive and the hydrolysis of acetylcholine is halted. The regeneration of the active enzyme is extremely slow, rendering the inhibition effectively irreversible.

This process is visually represented in the following diagram:

Quantitative Analysis of this compound Inhibition

| Parameter | Description | This compound Value (Human AChE) | Typical Organophosphate Range |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | ~0.01 µM[1] | 1 nM - 10 µM |

| k_i (bimolecular rate constant) | A measure of the overall inhibitory potency, reflecting both binding and phosphorylation rates. | Not available | 10^3 - 10^8 M⁻¹min⁻¹ |

| K_d (dissociation constant) | A measure of the affinity of the inhibitor for the enzyme before phosphorylation. | Not available | nM - µM range |

| k_p (phosphorylation rate constant) | The first-order rate constant for the phosphorylation of the enzyme by the bound inhibitor. | Not available | min⁻¹ to hr⁻¹ |

Experimental Protocols

The determination of the kinetic parameters of AChE inhibition by this compound is crucial for a thorough understanding of its toxicological profile. The following sections detail the methodologies for key experiments.

Acetylcholinesterase Activity Assay (Ellman's Method)

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.

Principle: Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

-

Purified acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)

-

This compound of known concentration

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add a defined volume of phosphate buffer to each well.

-

Add a small volume of the this compound dilution (or solvent for control) to the appropriate wells.

-

Add the AChE solution to all wells and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.

-

Initiate the reaction by adding a mixture of ATCh and DTNB to each well.

-

-

Measurement:

-

Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

-

Determination of the Bimolecular Rate Constant (k_i)

The bimolecular rate constant (k_i) provides a more comprehensive measure of inhibitory potency than the IC50 value.

Procedure:

-

Perform the AChE activity assay as described above, but with a key modification: vary the pre-incubation time of the enzyme with different fixed concentrations of this compound.

-

For each this compound concentration, measure the remaining AChE activity at several pre-incubation time points.

-

Plot the natural logarithm of the percentage of remaining AChE activity against the pre-incubation time for each inhibitor concentration. The slope of this line is the apparent first-order rate constant (k_obs).

-

Plot the k_obs values against the corresponding this compound concentrations. The slope of this second plot is the bimolecular rate constant (k_i).

The following workflow diagram illustrates the process for determining kinetic parameters:

Downstream Signaling Consequences of Acetylcholinesterase Inhibition

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition by this compound leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events that result in the clinical manifestations of cholinergic crisis.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a slower, more modulatory response. Their overstimulation leads to a variety of effects, including:

-

Parasympathetic overactivity: Bradycardia, bronchoconstriction, salivation, lacrimation, urination, and defecation.

-

Central nervous system effects: Seizures, tremors, and cognitive impairment.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Their overstimulation results in:

-

Neuromuscular junction: Muscle fasciculations, followed by paralysis due to receptor desensitization.

-

Autonomic ganglia: Both sympathetic and parasympathetic stimulation.

-

Central nervous system: Seizures and neuronal excitotoxicity.

The following diagram illustrates the downstream signaling pathways affected by the accumulation of acetylcholine:

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of a catalytic serine residue in the enzyme's active site. This comprehensive guide has detailed the molecular mechanism of this inhibition, provided available quantitative data, outlined key experimental protocols for its characterization, and visualized the downstream signaling consequences. A thorough understanding of these aspects is paramount for the development of effective countermeasures, including novel oxime reactivators and other therapeutic interventions to mitigate the severe neurotoxicity associated with organophosphate poisoning. Further research to determine the specific kinetic constants of this compound's interaction with AChE will provide a more complete picture of its toxicodynamic profile and aid in the refinement of risk assessments and treatment strategies.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Phosmet Oxon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of phosmet oxon, the primary active metabolite of the organophosphate insecticide phosmet. This document details a feasible laboratory-scale synthesis protocol, purification methodologies, and analytical characterization techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams in the DOT language. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of organophosphate insecticides, their metabolites, and their mechanisms of action.

Introduction

Phosmet, an organothiophosphate insecticide, is widely used in agriculture. Its biological activity is primarily attributed to its oxidative metabolite, this compound. The conversion of the thiophosphate (P=S) group to a phosphate (P=O) group, a process known as oxidative desulfuration, significantly increases the compound's potency as an acetylcholinesterase (AChE) inhibitor. Understanding the synthesis and purification of this compound is crucial for toxicological studies, the development of analytical standards, and research into its mechanism of action. This guide outlines a robust method for the laboratory preparation and purification of this compound from its parent compound, phosmet.

Chemical Synthesis of this compound

The synthesis of this compound from phosmet is achieved through the oxidation of the thiophosphoryl group. A common and effective method for this transformation in a laboratory setting is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Oxidation of Phosmet to this compound.

Experimental Protocol: Oxidation of Phosmet with m-CPBA

This protocol describes a general procedure for the oxidation of phosmet using m-CPBA.

Materials:

-

Phosmet (≥98% purity)

-

meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve phosmet (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: While stirring, slowly add a solution of m-CPBA (1.1-1.2 equivalents) in DCM to the cooled phosmet solution. The slow addition helps to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stir for 15-20 minutes.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Quantitative Data (Estimated)

| Parameter | Value | Reference/Comment |

| Starting Material | Phosmet | Purity ≥98% |

| Oxidizing Agent | m-CPBA | 1.1-1.2 equivalents |

| Solvent | Dichloromethane | Anhydrous |

| Reaction Temperature | 0 °C to Room Temp. | |

| Reaction Time | 1-3 hours | Monitored by TLC/LC-MS |

| Estimated Yield | 85-95% (crude) | Based on similar organothiophosphate oxidations. |

| Estimated Purity (crude) | >80% | Major impurity is meta-chlorobenzoic acid if workup is incomplete. |

Purification of this compound

The crude this compound can be purified using preparative high-performance liquid chromatography (prep-HPLC).

Experimental Workflow: Purification

Caption: Purification workflow for this compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: C18 reverse-phase preparative column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient: A linear gradient from approximately 30% B to 70% B over 20-30 minutes. The exact gradient should be optimized based on analytical HPLC of the crude material.

-

Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a 20 mm ID column.

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).

-

Injection Volume: Dependent on the concentration of the crude product solution and the column capacity.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition or a compatible solvent like acetonitrile.

-

Purification: Inject the sample onto the equilibrated preparative HPLC column.

-

Fraction Collection: Collect fractions corresponding to the elution of the main peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Estimated)

| Parameter | Value/Condition |

| Purification Method | Preparative Reverse-Phase HPLC |

| Stationary Phase | C18 silica gel |

| Mobile Phase | Water/Acetonitrile gradient |

| Expected Purity | >98% |

| Recovery from Purification | 70-85% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂NO₅PS |

| Molecular Weight | 301.26 g/mol |

| Expected [M+H]⁺ | 302.02 |

| Key Fragmentation Ions (EI) | m/z 160, 133, 105, 77 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.5-8.0 ppm) corresponding to the phthalimide group.

-

-CH₂- Protons: A singlet or doublet for the methylene protons adjacent to the nitrogen and sulfur atoms.

-

-OCH₃ Protons: A doublet for the two methoxy groups on the phosphorus atom, showing coupling to the phosphorus nucleus.

Expected ¹³C NMR Features:

-

Carbonyl Carbons: Signals for the two carbonyl carbons of the phthalimide group.

-

Aromatic Carbons: Signals for the carbons of the benzene ring.

-

-CH₂- Carbon: A signal for the methylene carbon.

-

-OCH₃ Carbons: A signal for the methoxy carbons.

Signaling Pathways and Mechanism of Action

This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurotoxicity.

Technical Guide: Physical and Chemical Properties of Phosmet Oxon Solid Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet oxon is the oxygen analog and a primary metabolite of phosmet, a non-systemic organophosphate insecticide. The transformation of the parent compound, phosmet, to this compound involves the oxidative desulfuration of the phosphorodithioate group to a phosphorothioate, a reaction that significantly increases its toxicity. This bioactivation is a critical aspect of its mechanism of action, which involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound in its solid powder form, intended to support research, drug development, and safety assessment activities.

Chemical Identity and Structure

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione |

| CAS Number | 3735-33-9[1] |

| Molecular Formula | C₁₁H₁₂NO₅PS[1] |

| Molecular Weight | 301.26 g/mol [1] |

| Canonical SMILES | COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O[2] |

| InChI Key | BEMXOWRVWRNPPL-UHFFFAOYSA-N[2] |

Physical Properties

The physical properties of this compound solid powder are summarized in the table below. These characteristics are essential for handling, formulation, and storage.

| Property | Value | Source |

| Appearance | Off-white crystalline solid | |

| Melting Point | Not explicitly found for this compound; Phosmet (parent compound) melts at 72-72.7 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 15.2 mg/L at 20 °C (for Phosmet) | |

| Solubility in Organic Solvents | Soluble in DMSO. Phosmet (parent compound) is soluble in acetone, benzene, toluene, and xylene. | |

| Partition Coefficient (log P) | 2.8 (for Phosmet) | |

| Vapor Pressure | 4.9 x 10⁻⁷ mm Hg at 25°C (for Phosmet) |

Chemical Properties and Stability

This compound is an organophosphate and, as such, is susceptible to hydrolysis, particularly under alkaline conditions. It is considered a more potent acetylcholinesterase inhibitor than its parent compound, phosmet. Information on the stability of this compound indicates that it is relatively stable in frozen samples of various commodities for extended periods.

Experimental Protocols

The determination of the physical and chemical properties of chemical substances is standardized by internationally recognized guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. The following protocols are recommended for the characterization of this compound solid powder.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary tube method is commonly employed.

-

Principle: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: Melting point apparatus (e.g., Thiele tube, automated melting point device), thermometer, capillary tubes.

-

Procedure Outline:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the solid is completely liquefied are recorded.

-

Water Solubility (OECD Guideline 105)

This guideline details the flask method and the column elution method for determining the water solubility of substances.

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Apparatus: Shaking flask or vessel, constant temperature bath, analytical balance, centrifuge, and an appropriate analytical instrument (e.g., HPLC, GC-MS).

-

Procedure Outline (Flask Method):

-

An excess amount of this compound solid powder is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107 or 117)

The partition coefficient (log P) is a measure of a chemical's lipophilicity. The shake flask method (OECD 107) is a traditional approach, while the HPLC method (OECD 117) offers a faster alternative.

-

Principle (Shake Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to calculate the partition coefficient.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer, HPLC).

-

Procedure Outline (Shake Flask Method):

-

A known amount of this compound is added to a mixture of pre-saturated n-octanol and water.

-

The mixture is shaken until equilibrium is established.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and confirmation of this compound. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule. While a detailed fragmentation analysis is beyond the scope of this guide without experimental data, the molecular ion peak ([M]+) would be expected at m/z 301. Common fragmentation pathways for organophosphates involve cleavage of the P-S, P-O, and S-C bonds. The PubChem database lists GC-MS data for this compound, which can serve as a reference.

Conclusion

This technical guide provides a summary of the available physical and chemical properties of this compound solid powder, along with standardized experimental protocols for their determination. The primary mechanism of action, acetylcholinesterase inhibition, is also outlined. While quantitative data for some properties are limited and detailed spectroscopic analyses are not widely published, this guide serves as a valuable resource for professionals working with this compound. For regulatory purposes, it is imperative to determine these properties experimentally using the referenced OECD guidelines under Good Laboratory Practice (GLP) conditions.

References

Phosmet Oxon: A Technical Guide for Researchers

Phosmet oxon (CAS Number: 3735-33-9) is the primary toxic metabolite of phosmet, a non-systemic organophosphate insecticide.[1][2] As the oxygen analog of phosmet, it is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] This guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and analytical methodologies tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is formed through the oxidative desulfuration of its parent compound, phosmet. This conversion is a critical activation step, leading to a molecule with substantially higher toxicity. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value |

| CAS Number | 3735-33-9[1] |

| Molecular Formula | C₁₁H₁₂NO₅PS |

| Molecular Weight | 301.26 g/mol |

| IUPAC Name | 2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione |

| Synonyms | Imidoxon, Oxoimidan, R 1571 |

| SMILES | COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |

| Appearance | White to off-white crystals (for parent compound phosmet) |

| Density (Phosmet) | 1.03 g/cm³ |

| Melting Point (Phosmet) | 72 °C |

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphates, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

By irreversibly binding to the serine residue in the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. The pathological overstimulation of these receptors disrupts normal nerve function, leading to a state of cholinergic crisis.

Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section details key experimental protocols relevant to the study of this compound.

Analysis of this compound Residues by QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices. This is typically followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To extract and quantify this compound from a food matrix (e.g., fruit puree).

Materials:

-

Homogenized food sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system

Methodology:

-

Sample Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add internal standards if necessary.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the ACN layer.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes. The PSA will remove interfering matrix components like organic acids and sugars.

-

-

LC-MS/MS Analysis:

-

Take the final cleaned extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Illustrative LC-MS/MS Parameters:

-

LC Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: The following are example multiple reaction monitoring (MRM) transitions for this compound:

-

Precursor Ion (m/z): 302.0

-

Product Ions (m/z): 160.0, 77.0, 133.1

-

-

-

The workflow for this analytical process is depicted below.

Acetylcholinesterase Activity Assay

The Ellman method is a common colorimetric assay to determine AChE activity. This assay can be used to evaluate the inhibitory potential of compounds like this compound.

Objective: To measure the inhibition of AChE activity by this compound in vitro.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATC and DTNB in phosphate buffer.

-

Prepare serial dilutions of this compound to test a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATC substrate to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound, as the active metabolite of the insecticide phosmet, poses a significant toxicological risk due to its potent inhibition of acetylcholinesterase. Understanding its chemical properties, mechanism of action, and the methodologies for its detection and characterization is crucial for researchers in toxicology, environmental science, and drug development. The protocols outlined in this guide provide a foundation for the experimental investigation of this compound.

References

- 1. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H12NO5PS | CID 77323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

Environmental Degradation of Phosmet Oxon: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the environmental degradation pathways of phosmet oxon, the primary biologically active metabolite of the organophosphate insecticide phosmet. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes degradation pathways and workflows to facilitate a comprehensive understanding of its environmental fate.

Introduction

This compound is the oxygen analog of phosmet, an organothiophosphate insecticide. The transformation of the P=S bond in phosmet to a P=O bond in this compound results in a more potent inhibitor of acetylcholinesterase, making its environmental persistence and degradation routes a critical area of study for risk assessment.[1] This guide explores the primary abiotic and biotic degradation pathways of this compound, including hydrolysis, photolysis, and microbial degradation. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from its parent compound, phosmet, and analogous organophosphate oxons to provide a comprehensive overview.

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that break down compounds without the involvement of living organisms. For this compound, the principal abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis of organophosphate esters is significantly influenced by pH.

Quantitative Data on Hydrolysis

The hydrolysis of phosmet is pH-dependent, with degradation being more rapid under neutral and alkaline conditions.[2] It is anticipated that this compound will exhibit similar pH sensitivity. Studies on chlorpyrifos oxon show a clear trend of decreasing stability with increasing pH.[3][4]

Table 1: Hydrolysis Half-life of Phosmet and Chlorpyrifos Oxon at 25°C

| Compound | pH | Half-life | Reference |

| Phosmet | 5 | 7.5 - 9.7 days | [2] |

| Phosmet | 7 | 9.4 hours | |

| Phosmet | 9 | 5.5 minutes | |

| Chlorpyrifos Oxon | 8 | 20.9 days | |

| Chlorpyrifos Oxon | 9 | 6.7 days |

Experimental Protocol: Determination of Hydrolysis Rate Constant

The following protocol is adapted from studies on chlorpyrifos oxon and represents a standard methodology for determining the hydrolysis rate of this compound.

Objective: To determine the first-order rate constant and half-life of this compound hydrolysis at different pH values.

Materials:

-

This compound standard

-

Sterile aqueous buffer solutions (e.g., phosphate, borate) at various pH values (e.g., 5, 7, 9)

-

Acetonitrile (HPLC grade)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Constant temperature incubator/water bath

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.

-

Reaction Setup: In separate, sterile, sealed vials, add a small aliquot of the this compound stock solution to each buffer solution to achieve a final desired concentration (e.g., 20 µM). Ensure the volume of acetonitrile is minimal to avoid co-solvent effects.

-

Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

-

Analysis:

-

UV-Vis Spectrophotometry: If a distinct chromophore changes predictably during hydrolysis (e.g., formation of a degradation product with a unique absorbance maximum), monitor the reaction by scanning the absorbance of the solution over a relevant wavelength range. The disappearance of the parent compound or the appearance of a product can be measured. For example, the hydrolysis of chlorpyrifos oxon to 3,5,6-trichloro-2-pyridinol (TCP) can be monitored by the increase in absorbance at 320 nm.

-

HPLC: If spectrophotometric monitoring is not feasible, quantify the concentration of this compound at each time point using a suitable HPLC method with UV detection. An isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water is a common starting point.

-

-

Data Analysis: Plot the natural logarithm of the this compound concentration (or the difference between the final and current absorbance) versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Hydrolysis Degradation Pathway

The hydrolysis of this compound is expected to proceed through the cleavage of the phosphate ester bonds and the imide ring. The primary degradation products are likely to be phthalic acid derivatives and dialkyl phosphates.

Figure 1. Proposed hydrolytic degradation pathway of this compound.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. The rate of photolysis depends on the light intensity, the wavelength of light, and the quantum yield of the compound.

Quantitative Data on Photolysis

Experimental Protocol: Determination of Photolysis Quantum Yield

The following is a general protocol for determining the aqueous photolysis quantum yield of a pesticide, which can be adapted for this compound.

Objective: To determine the quantum yield of this compound in an aqueous solution.

Materials:

-

This compound standard

-

Purified water (e.g., Milli-Q)

-

Buffer solution (if pH control is needed)

-

Actinometer solution with a known quantum yield (e.g., p-nitroanisole/pyridine)

-

Photoreactor equipped with a light source simulating sunlight (e.g., xenon arc lamp with filters)

-

Quartz reaction vessels

-

HPLC system with a UV or MS detector

Procedure:

-

Preparation of Solutions: Prepare solutions of this compound and the actinometer in purified water or buffer at a known concentration.

-

Irradiation: Fill identical quartz reaction vessels with the this compound solution and the actinometer solution. Place the vessels in the photoreactor and irradiate them simultaneously. A dark control for both the sample and the actinometer should be run in parallel to account for any non-photolytic degradation.

-

Sampling: At specific time intervals, withdraw samples from both the irradiated and dark control vessels.

-

Analysis: Analyze the concentration of this compound and the actinometer in the samples using a validated HPLC method.

-

Data Analysis:

-

Calculate the rate of degradation for both this compound and the actinometer from the concentration versus time data.

-

The quantum yield of this compound (Φ_sample) can be calculated relative to the actinometer (Φ_actinometer) using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the degradation rate constant and ε is the molar absorption coefficient at the excitation wavelength.

-

Photolytic Degradation Pathway

The photolytic degradation of this compound likely involves cleavage of the P-O-C and C-N bonds, leading to a variety of smaller molecules.

References

In Vivo Metabolic Conversion of Phosmet to Phosmet Oxon in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmet, a broad-spectrum organophosphate insecticide, is extensively used in agriculture to protect crops from a variety of pests. Upon absorption in mammals, phosmet undergoes metabolic activation to its more toxic oxygen analog, phosmet oxon. This conversion is a critical step in its mechanism of toxicity, as this compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. Understanding the in vivo transformation of phosmet to this compound is paramount for assessing its toxicological risk, developing predictive models for exposure, and designing potential therapeutic interventions.

This technical guide provides an in-depth overview of the in vivo conversion of phosmet to this compound in mammals. It summarizes key quantitative data on the metabolism, details the experimental protocols used to derive this information, and presents visual representations of the metabolic pathways and experimental workflows.

Quantitative Data on Phosmet Metabolism

The biotransformation of phosmet to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, predominantly in the liver and intestines. The following tables summarize the key quantitative data related to this metabolic conversion.

Table 1: In Vitro Enzyme Kinetics of this compound Formation by Human Cytochrome P450 Isoforms

| CYP Isoform | Intrinsic Clearance (Cl_int, µL/min/pmol CYP) | Relative Contribution at Low Concentrations | Relative Contribution at High Concentrations |

| CYP2C18 | > CYP2C19 | - | - |

| CYP2C19 | High | 60% | - |

| CYP2B6 | Moderate | - | - |

| CYP2C9 | Moderate | - | 33% |

| CYP1A1 | Moderate | - | - |

| CYP1A2 | Moderate | - | - |

| CYP2D6 | Low | - | - |

| CYP3A4 | Low | - | 31% |

| CYP2A6 | Low | - | - |

| Data derived from in vitro studies with human recombinant CYPs. The ranking of intrinsic clearances indicates the efficiency of each isoform in metabolizing phosmet to this compound.[1] |

Table 2: In Vivo Distribution of Phosmet and its Metabolites in Rats (96 hours post-oral administration)

| Tissue | Total Radioactive Residues (% of Administered Dose) | Phosmet Concentration | This compound Concentration |

| Liver | Not specified | Not detected | Not detected |

| Kidneys | Not specified | Not detected | Not detected |

| Muscle | Not specified | Not detected | Not detected |

| Fat | Not specified | Not detected | Not detected |

| Blood | Not specified | Not detected | Not detected |

| Urine | 75-89% | <1% as this compound | <1% as this compound |

| Feces | 6-13% | Not specified | Not specified |

| Data from a study in rats administered a single oral dose of [14C]phosmet.[2] Note: Specific concentrations of phosmet and this compound in tissues were below the limit of detection at this time point, with the majority of the dose being excreted. |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of phosmet metabolism.

In Vitro Metabolism of Phosmet using Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic conversion of phosmet to this compound using liver microsomes.

Objective: To determine the kinetics of this compound formation by cytochrome P450 enzymes in a controlled in vitro environment.

Materials:

-

Phosmet and this compound analytical standards

-

Pooled liver microsomes (e.g., human, rat)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Incubator or water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding phosmet (at various concentrations to determine kinetics) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of phosmet and this compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of this compound formation. For enzyme kinetics, plot the initial velocity of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

In Vivo Pharmacokinetic Study of Phosmet in Rats

This protocol outlines a typical experimental design for an in vivo study to determine the absorption, distribution, metabolism, and excretion (ADME) of phosmet.

Objective: To quantify the levels of phosmet and this compound in various tissues and excreta over time following administration to a mammalian model.

Materials:

-

Phosmet (and radiolabeled phosmet, e.g., [14C]phosmet, if applicable)

-

Test animals (e.g., Sprague-Dawley rats)

-

Vehicle for dosing (e.g., corn oil)

-

Metabolic cages for collection of urine and feces

-

Surgical instruments for tissue collection

-

Homogenizer for tissue processing

-

Analytical instrumentation (e.g., LC-MS/MS, scintillation counter for radiolabeled studies)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single dose of phosmet to the rats via the desired route (e.g., oral gavage). A control group should receive the vehicle only.

-

Sample Collection:

-

Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) via a suitable method (e.g., tail vein, retro-orbital sinus). Process blood to obtain plasma.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals.

-

Tissues: At the end of the study (or at different time points for different cohorts of animals), euthanize the animals and collect relevant tissues (e.g., liver, kidneys, brain, fat, muscle).

-

-

Sample Processing:

-

Plasma: Store plasma samples at -80°C until analysis.

-

Urine and Feces: Homogenize and extract urine and feces to isolate phosmet and its metabolites.

-

Tissues: Weigh and homogenize the collected tissues. Perform extraction procedures to isolate the analytes of interest.

-

-

Sample Analysis: Quantify the concentrations of phosmet and this compound in all samples using a validated analytical method such as LC-MS/MS. For radiolabeled studies, determine the total radioactivity in each sample using a scintillation counter.

-

Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of phosmet and a typical experimental workflow for its in vivo study.

Caption: Metabolic pathway of phosmet in mammals.

Caption: Experimental workflow for an in vivo phosmet study.

References

Understanding the Biological Activity of Phosmet Oxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosmet oxon is the highly toxic oxygen analog metabolite of phosmet, a widely used organophosphate insecticide. The biological activity of this compound is primarily characterized by its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative toxicological data, detailed experimental protocols for its assessment, and insights into its effects on various signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Phosmet itself is a poor inhibitor of acetylcholinesterase; however, it is bioactivated in the liver by cytochrome P450 enzymes to form this compound.[1] This conversion is a critical step in its toxicity. This compound is a potent inhibitor of AChE in both the central and peripheral nervous systems.[2]

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This phosphorylation is essentially irreversible, leading to a long-lasting inactivation of the enzyme. The accumulation of acetylcholine in the synaptic cleft results in continuous stimulation of muscarinic and nicotinic receptors, leading to a range of toxic effects, from muscle tremors and convulsions to respiratory failure and death.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the primary signaling pathway affected by this compound.

Quantitative Toxicological Data

The potency of this compound as an AChE inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Phosmet-oxon | Human blood | 0.2 - 29 | [2] |

| Phosmet | Human blood | No inhibition observed | [2] |

Table 1: Acetylcholinesterase Inhibition Data for Phosmet and this compound

The toxicity of phosmet, the parent compound of this compound, has been determined in various organisms. These values provide an indirect measure of the potential toxicity of its active metabolite.

| Organism | Test | Value | Reference |

| Daphnia magna | 48h EC50 | ~0.01 mg/L | |

| Sunfish | 96h LC50 | 0.07 mg/L | |

| Rainbow Trout | 96h LC50 | ~0.24 mg/L | |

| Catfish | 96h LC50 | 11 mg/L | |

| Rat (oral) | LD50 | 113-160 mg/kg | |

| Rat (dermal) | LD50 | 3160-4640 mg/kg |

Table 2: Acute Toxicity of Phosmet in Various Organisms

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure AChE activity and its inhibition. The following is a generalized protocol that can be adapted for studying the effects of this compound.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

Human red blood cell hemolysate or purified human AChE

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

Prepare the ATCI and DTNB solutions in phosphate buffer to the desired final concentrations.

-

-

Enzyme Preparation:

-

Prepare a dilution of the AChE source (e.g., red blood cell hemolysate) in phosphate buffer to a concentration that yields a linear reaction rate over a defined period.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

AChE preparation

-

This compound dilution (or solvent control)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the DTNB solution to all wells.

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

-

Plot the percentage of AChE inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Zebrafish Embryo Toxicity Assay

The zebrafish (Danio rerio) embryo is a valuable in vivo model for assessing the toxicity of various compounds, including organophosphates.

Principle: Zebrafish embryos are transparent, allowing for the direct observation of developmental abnormalities. Exposure to this compound can induce a range of teratogenic effects, providing a holistic view of its toxicity.

Materials:

-

Fertilized zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

This compound stock solution

-

Multi-well plates (e.g., 24- or 96-well)

-

Stereomicroscope

Procedure:

-

Embryo Collection and Staging:

-

Collect freshly fertilized embryos and select those at a similar developmental stage (e.g., 4-8 cell stage).

-

-

Exposure:

-

Prepare a range of this compound concentrations in embryo medium.

-

Place individual embryos into the wells of a multi-well plate containing the different concentrations of this compound or a solvent control.

-

-

Incubation:

-

Incubate the plates at a constant temperature (e.g., 28.5°C) for a specified period (e.g., up to 96 hours post-fertilization).

-

-

Observation and Endpoint Assessment:

-

At regular intervals (e.g., 24, 48, 72, and 96 hpf), observe the embryos under a stereomicroscope.

-

Record various endpoints, including:

-

Mortality

-

Hatching rate

-

Heart rate

-

Pericardial edema

-

Yolk sac edema

-

Spinal curvature

-

Tail malformations

-

Overall growth and development

-

-

-

Data Analysis:

-

Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration causing a specific sublethal effect in 50% of the population) values.

-

Other Potential Signaling Pathways

While AChE inhibition is the primary mechanism of this compound's toxicity, evidence from studies on other organophosphates suggests that additional signaling pathways may also be affected.

Calcium Homeostasis

Organophosphates have been shown to disrupt intracellular calcium (Ca2+) homeostasis. This can occur through various mechanisms, including effects on voltage-gated calcium channels and the release of calcium from intracellular stores. Dysregulation of calcium signaling can lead to a cascade of downstream effects, including excitotoxicity, mitochondrial dysfunction, and apoptosis.

Actin Cytoskeleton

Studies on other pesticides have indicated that they can induce alterations in the actin cytoskeleton. The actin cytoskeleton is crucial for maintaining cell shape, motility, and intracellular transport. Disruption of the actin cytoskeleton can lead to a variety of cellular dysfunctions. While direct evidence for this compound is limited, this represents a potential area for further investigation.

Conclusion

This compound exerts its primary biological activity through the potent and irreversible inhibition of acetylcholinesterase, leading to cholinergic crisis and neurotoxicity. Quantitative data confirms its high potency as an AChE inhibitor. Standardized in vitro and in vivo experimental protocols, such as the Ellman's assay and the zebrafish embryo toxicity assay, are essential tools for characterizing its toxicological profile. Further research into the effects of this compound on other signaling pathways, such as calcium homeostasis and the actin cytoskeleton, will provide a more complete understanding of its cellular toxicity and may reveal novel targets for therapeutic intervention in cases of organophosphate poisoning. This technical guide serves as a foundational resource for professionals engaged in the study and mitigation of the effects of this compound.

References

- 1. Phosmet bioactivation by isoform-specific cytochrome P450s in human hepatic and gut samples and metabolic interaction with chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Investigation of Phosmet Oxon Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the protein binding of phosmet oxon, the active metabolite of the organophosphate insecticide phosmet. Phosmet itself is relatively inert; its toxicity is primarily mediated through its metabolic conversion to this compound.[1][2] This guide outlines the fundamental mechanisms of this compound's interaction with protein targets, details established experimental protocols for characterization, and presents available quantitative data, including that of structurally similar organophosphate oxons as surrogates where specific data for this compound is limited. The core focus is on its covalent inhibition of serine hydrolases, particularly acetylcholinesterase (AChE), and its interaction with other key proteins such as serum albumin. This document is intended to serve as a foundational resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction: The Activation and Action of this compound

Phosmet, an organophosphorothioate insecticide, requires metabolic activation to exert its biological effects. In vivo, cytochrome P450 enzymes, predominantly CYP2C19, CYP2C9, and CYP3A4 in humans, catalyze the oxidative desulfuration of phosmet, converting the P=S bond to a P=O bond to form the highly reactive metabolite, this compound.[1][2][3] This transformation is critical, as the oxon form is a much more potent inhibitor of key enzymatic targets.

The primary mechanism of toxicity for this compound, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE). AChE is a critical serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. By covalently binding to the active site serine of AChE, this compound incapacitates the enzyme, leading to an accumulation of acetylcholine and subsequent hyperstimulation of cholinergic receptors, resulting in neurotoxicity.

Beyond its primary target, this compound has the potential to interact with a broad range of other proteins, a characteristic of many organophosphates. These off-target interactions can contribute to the overall toxicological profile and are an area of active research. Notable secondary targets include other serine hydrolases and high-abundance proteins like serum albumin, which can be covalently modified on tyrosine residues.

Quantitative Data on Organophosphate Oxon-Protein Interactions

Direct quantitative data on the binding of this compound to its protein targets are not extensively available in the public literature. However, data from structurally similar O,O-dialkyl organophosphate oxons can provide valuable insights into the expected binding affinities and inhibition potencies. The following tables summarize relevant data for acetylcholinesterase inhibition and albumin binding of various organophosphate oxons.

Table 1: Acetylcholinesterase (AChE) Inhibition Constants for Various Organophosphate Oxons

| Organophosphate Oxon | Species/Source of AChE | Inhibition Rate Constant (kᵢ) (M⁻¹min⁻¹) | Reference |

| Paraoxon | Human (recombinant) | 7.0 x 10⁵ | |

| Paraoxon | Mouse (recombinant) | 4.0 x 10⁵ | |

| Chlorpyrifos-oxon | Human (recombinant) | 9.3 x 10⁶ | |

| Chlorpyrifos-oxon | Mouse (recombinant) | 5.1 x 10⁶ | |

| Phorate Oxon | Human (recombinant) | 1.4 x 10⁴ | |

| Phorate Oxon | Rat (recombinant) | 4.8 x 10³ |

Disclaimer: These values are for surrogate organophosphate oxons and are intended to provide an estimate of the potential inhibitory activity of this compound. Actual values for this compound may vary.

Table 2: Albumin Binding Data for Various Organophosphate Oxons

| Organophosphate Oxon | Species | Parameter | Value | Reference |

| Chlorfenvinphos (oxon) | Rat | IC₅₀ for Albumin Binding | ~0.4 µM | |

| Chlorpyrifos-oxon | Rat | IC₅₀ for Albumin Binding | ~0.1 µM | |

| Diazinon-oxon | Rat | IC₅₀ for Albumin Binding | ~2 µM | |

| Azamethiphos (oxon) | Rat | % Reduction in ³H-DFP Binding | 9 ± 1% | |

| Chlorfenvinphos (oxon) | Rat | % Reduction in ³H-DFP Binding | 67 ± 2% | |

| Chlorpyrifos-oxon | Rat | % Reduction in ³H-DFP Binding | 56 ± 2% | |

| Diazinon-oxon | Rat | % Reduction in ³H-DFP Binding | 54 ± 2% | |

| Malaoxon | Rat | % Reduction in ³H-DFP Binding | 8 ± 1% |

Note: The percentage reduction in ³H-DFP (tritiated-diisopropylfluorophosphate) binding is an indirect measure of the organophosphate oxon's covalent binding to albumin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the protein binding of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the most common method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

10 mM DTNB solution in phosphate buffer

-

75 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

-

Purified Acetylcholinesterase (e.g., from human erythrocytes or recombinant sources)

-

This compound stock solution (in a suitable solvent like ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of ATCI and dilute the AChE stock to the desired working concentration in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Blank: 150 µL Phosphate Buffer + 50 µL DTNB solution.

-

Control (100% Activity): 100 µL Phosphate Buffer + 20 µL AChE solution + 50 µL DTNB solution + 10 µL solvent control.

-

Inhibitor: 100 µL Phosphate Buffer + 20 µL AChE solution + 50 µL DTNB solution + 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 20 µL of ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

-

Correct the rates of the control and inhibitor wells by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The bimolecular inhibition rate constant (kᵢ) can be determined from the pseudo-first-order rate constants obtained at different inhibitor concentrations.

-

Identification of Protein Adducts by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and characterizing the covalent adducts formed between this compound and target proteins.

Principle: The formation of a covalent adduct between this compound and a protein results in a specific mass shift in the modified protein and its constituent peptides. This mass shift can be detected by MS, allowing for the identification of the adducted protein and the specific amino acid residue that has been modified.

Materials:

-

Target protein solution (e.g., purified albumin, cell lysate)

-

This compound solution

-

Urea, dithiothreitol (DTT), iodoacetamide (IAA) for protein denaturation, reduction, and alkylation

-

Proteolytic enzyme (e.g., trypsin)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Protein database search software (e.g., Mascot, Sequest)

Procedure:

-

Protein Incubation: Incubate the target protein(s) with this compound at a specified concentration and for a defined period under controlled conditions (e.g., 37°C).

-

Sample Preparation (Bottom-up Proteomics):

-

Denature the proteins using a high concentration of urea (e.g., 8 M).

-

Reduce disulfide bonds with DTT.

-

Alkylate free cysteine residues with IAA to prevent disulfide bond reformation.

-

Dilute the sample to reduce the urea concentration and allow for enzymatic activity.

-

Digest the proteins into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Elute the peptides directly into the mass spectrometer.

-

Acquire mass spectra of the peptides (MS1 scan).

-

Select precursor ions for fragmentation and acquire tandem mass spectra (MS/MS scan).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database.

-

Include a variable modification in the search parameters corresponding to the mass of the this compound adduct (minus the leaving group) on potential target amino acid residues (e.g., serine, tyrosine, lysine).

-

Identify peptides with the specific mass shift and confirm the modification site based on the fragmentation pattern in the MS/MS spectrum.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique used to identify and characterize the active members of entire enzyme families, such as serine hydrolases, in complex biological samples.

Principle: Competitive ABPP is used to identify the targets of an inhibitor. A biological sample is pre-incubated with the inhibitor of interest (this compound). Then, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP will only label the active enzymes that were not inhibited by the pre-incubation with this compound. By comparing the protein labeling profiles of the this compound-treated sample to a control sample, the protein targets of this compound can be identified by the reduction in probe labeling.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

This compound solution

-

Activity-based probe for serine hydrolases (e.g., fluorophosphonate-rhodamine for in-gel fluorescence or fluorophosphonate-biotin for enrichment and MS analysis)

-

SDS-PAGE gels and fluorescence scanner (for fluorescent probes)

-

Streptavidin beads and mass spectrometry equipment (for biotinylated probes)

Procedure:

-

Proteome Incubation:

-

Incubate the proteome sample with this compound at various concentrations for a defined period (e.g., 30 minutes at 37°C).

-

A control sample is incubated with the vehicle solvent.

-

-

Probe Labeling: Add the activity-based probe to all samples and incubate to allow labeling of the remaining active enzymes.

-

Analysis (Fluorescent Probe):

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner.

-

Identify the protein bands that show a decrease in fluorescence intensity in the this compound-treated lanes compared to the control. These are the potential targets.

-

-

Analysis (Biotinylated Probe for MS):

-

Enrich the probe-labeled proteins using streptavidin affinity chromatography.

-

Digest the enriched proteins on-bead with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Quantify the relative abundance of peptides from the control and this compound-treated samples to identify the proteins whose labeling was reduced by this compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding the context of this compound's protein binding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Conclusion

The protein binding of this compound is a critical determinant of its toxicity. While its primary mode of action is the covalent inhibition of acetylcholinesterase, interactions with other proteins, such as albumin, are also significant. This guide has provided an overview of the mechanisms of action, detailed experimental protocols for characterization, and a compilation of relevant quantitative data, using surrogate information for other organophosphate oxons where necessary. The provided workflows and diagrams serve to illustrate the key processes involved in the study of this compound-protein interactions. Further research is warranted to obtain specific quantitative binding data for this compound to better refine risk assessments and understand its complete toxicological profile.

References

Methodological & Application

Application Notes and Protocols: High-Purity Phosmet Oxon as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction